molecular formula C12H18BrN3O B10912497 (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B10912497
M. Wt: 300.19 g/mol
InChI Key: XCZORCVCSRRDGL-UHFFFAOYSA-N
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Description

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrazole ring and a methyl-substituted piperidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 1,5-dimethylpyrazole followed by the formation of the methanone linkage with 2-methylpiperidine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone lies in its brominated pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H18BrN3O/c1-8-6-4-5-7-16(8)12(17)11-10(13)9(2)15(3)14-11/h8H,4-7H2,1-3H3

InChI Key

XCZORCVCSRRDGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C(=C2Br)C)C

Origin of Product

United States

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